molecular formula C4H3NO2 B14481203 3-Aminocyclobut-3-ene-1,2-dione CAS No. 65842-67-3

3-Aminocyclobut-3-ene-1,2-dione

Cat. No.: B14481203
CAS No.: 65842-67-3
M. Wt: 97.07 g/mol
InChI Key: DTCQVCMXPVEYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminocyclobut-3-ene-1,2-dione is a unique organic compound characterized by a cyclobutene ring with an amino group and two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminocyclobut-3-ene-1,2-dione typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable dione with an amine under acidic or basic conditions to form the cyclobutene ring . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Aminocyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce diols .

Scientific Research Applications

3-Aminocyclobut-3-ene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Aminocyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3-Aminocyclobut-3-ene-1,2-dione is unique due to its specific structural features, such as the presence of both an amino group and two ketone groups on a cyclobutene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

65842-67-3

Molecular Formula

C4H3NO2

Molecular Weight

97.07 g/mol

IUPAC Name

3-aminocyclobut-3-ene-1,2-dione

InChI

InChI=1S/C4H3NO2/c5-2-1-3(6)4(2)7/h1H,5H2

InChI Key

DTCQVCMXPVEYCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C1=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.